REACTION_CXSMILES
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O[C:2]1[N:11]=[C:10]2[C:5]([C:6](=[O:15])[C:7]([C:12]([OH:14])=[O:13])=[CH:8][NH:9]2)=[CH:4][CH:3]=1.P(Cl)(Cl)([Cl:18])=O>O>[Cl:18][C:2]1[N:11]=[C:10]2[C:5]([C:6](=[O:15])[C:7]([C:12]([OH:14])=[O:13])=[CH:8][NH:9]2)=[CH:4][CH:3]=1
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Name
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1,4-Dihydro-7-hydroxy-4-oxo-1,8-naphthyridine-3-carboxylic acid
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Quantity
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10 g
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Type
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reactant
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Smiles
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OC1=CC=C2C(C(=CNC2=N1)C(=O)O)=O
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Name
|
|
Quantity
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20 mL
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Type
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reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
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800 mL
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Type
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solvent
|
Smiles
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O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated at 100° for 2.5 hours
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Duration
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2.5 h
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Type
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TEMPERATURE
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Details
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The mixture was cooled
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Type
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FILTRATION
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Details
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The solid was filtered off
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Type
|
CUSTOM
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Details
|
crystallised from dimethylformamide, m.p. 271°-273° (87 %)
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C2C(C(=CNC2=N1)C(=O)O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |